(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-5-YL)propanoate

Chiral intermediate Enantiomeric purity Zavegepant synthesis

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-5-YL)propanoate (CAS 855778-40-4) is a chiral, non-canonical amino acid derivative that functions as a strategically protected advanced intermediate in the synthesis of Zavegepant, a third-generation CGRP receptor antagonist approved for acute migraine treatment. The compound features an (R)-configured α-carbon, a benzyloxycarbonyl (Cbz) amine protecting group, a methyl ester, and a 7-methyl-1H-indazol-5-yl side chain.

Molecular Formula C20H21N3O4
Molecular Weight 367.4 g/mol
Cat. No. B13089047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-5-YL)propanoate
Molecular FormulaC20H21N3O4
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1NN=C2)CC(C(=O)OC)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C20H21N3O4/c1-13-8-15(9-16-11-21-23-18(13)16)10-17(19(24)26-2)22-20(25)27-12-14-6-4-3-5-7-14/h3-9,11,17H,10,12H2,1-2H3,(H,21,23)(H,22,25)/t17-/m1/s1
InChIKeyWXPHFLZMNYKKAI-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-5-YL)propanoate: A Chiral Zavegepant Intermediate & Analytical Reference Standard


(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-5-YL)propanoate (CAS 855778-40-4) is a chiral, non-canonical amino acid derivative that functions as a strategically protected advanced intermediate in the synthesis of Zavegepant, a third-generation CGRP receptor antagonist approved for acute migraine treatment [1]. The compound features an (R)-configured α-carbon, a benzyloxycarbonyl (Cbz) amine protecting group, a methyl ester, and a 7-methyl-1H-indazol-5-yl side chain . It is also commercially designated as Zavegepant Impurity 16 and supplied as a characterized reference standard for pharmaceutical quality control and regulatory submission of the drug product [2].

Why Generic Substitution of (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-5-YL)propanoate is Chemically Invalid


Generic substitution among in-class indazole-propanoate intermediates fails because chiral configuration, N-protecting group identity, and indazole substitution pattern combinatorially dictate downstream synthetic fitness. The Zavegepant manufacturing process specifically requires the (R)-enantiomer, as the final API must maintain an enantiomeric excess (ee) of ≥99.8% for regulatory approval [1]. The Cbz group is not interchangeable with Boc: its orthogonal hydrogenolytic removal avoids acid-mediated epimerization risks inherent in Boc deprotection of acid-sensitive indazole intermediates . The 7-methyl substituent is essential for the pharmacological activity of the final drug molecule; its absence (des-methyl analogs) produces an inactive scaffold for the intended synthetic route [2]. Substituting this compound with a racemate, the (S)-enantiomer, or a different protecting-group analog directly introduces impurities that require costly chromatographic removal and compromise the critical quality attributes of the API [3].

Quantitative Differentiation Evidence for (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-5-YL)propanoate


Enantiomeric Configuration: (R)- vs. (S)-Enantiomer and Racemate for Zavegepant Synthesis

The (R)-enantiomer of this intermediate is the sole stereochemical form that yields the pharmacologically active (R)-Zavegepant. The final drug substance specification requires an enantiomeric excess of ≥99.8% [1]. While the ee value of the target compound itself is not explicitly reported in public literature, its synthesis is designed to preserve chirality from the (R)-amino acid precursor [2]. The (S)-enantiomer, commercially supplied as (S)-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate, is classed as a process-related chiral impurity and must be controlled during manufacturing [3]. Procuring the (R)-configured Cbz intermediate rather than a racemic mixture eliminates the need for chiral chromatographic resolution, which would be required if the (S)-enantiomer or racemate were used, reducing step-count and yield losses.

Chiral intermediate Enantiomeric purity Zavegepant synthesis

N-Protecting Group Strategy: Cbz vs. Boc for Downstream Orthogonal Deprotection

The Cbz group on the target compound enables hydrogenolytic removal (H₂, Pd/C) under neutral conditions, preserving the acid-sensitive indazole ring and the methyl ester. In contrast, a Boc-protected analog would require acidic conditions (e.g., TFA or HCl) for deprotection, risking indazole N-protonation, methyl ester hydrolysis, and potential epimerization at the α-carbon [1]. Kreuzfeld et al. demonstrated in asymmetric hydrogenation of heteroaryl-N-protected aminocinnamic acid derivatives that N-Boc derivatives provide advantages over N-Cbz analogues in certain contexts ; however, in the specific context of Zavegepant intermediate synthesis where the indazole ring is present, the hydrogenolytic Cbz removal is explicitly chosen to avoid acid-labile degradation [2].

N-protecting group Cbz vs Boc Orthogonal deprotection

Indazole Substitution: 7-Methyl vs. Des-Methyl Analog — Pharmacophoric Relevance

The 7-methyl group on the indazole ring is a critical pharmacophoric element for CGRP receptor antagonism, as demonstrated in the structure-activity relationship (SAR) studies leading to Zavegepant [1]. Replacement with hydrogen (des-methyl analog) or other substituents at the 7-position results in significant loss of receptor binding affinity. The target compound incorporates this essential 7-methyl substituent, ensuring that the intermediate is directly compatible with the final drug scaffold without requiring late-stage functionalization. The des-methyl analog would necessitate a separate, lower-yielding synthetic route to introduce the methyl group post hoc, or would produce an inactive final compound [2].

7-Methylindazole Pharmacophore Zavegepant SAR

Analytical Reference Standard Utility: Zavegepant Impurity 16 vs. In-House Impurity Characterization

The target compound is commercially supplied as Zavegepant Impurity 16 by certified reference standard manufacturers such as SynZeal [1]. It is provided with full characterization data (NMR, HPLC purity, MS) and is compliant with regulatory guidelines (USP/EP traceable upon feasibility) for use in analytical method development, method validation (AMV), and quality control (QC) for ANDA submissions. This is directly contrasted with synthesizing or characterizing an in-house impurity standard, which lacks the third-party certification, detailed certificate of analysis (CoA), and regulatory acceptance that a commercial reference standard provides .

Reference standard Zavegepant impurity Regulatory compliance

High-Value Application Scenarios for (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-5-YL)propanoate


GMP-Compliant Manufacturing of Zavegepant API: Chiral Intermediate Procurement

Pharmaceutical manufacturers developing generic Zavegepant (Zavzpret) require the (R)-configured Cbz-protected intermediate to ensure the final API meets the ≥99.8% enantiomeric excess specification mandated by FDA approval [1]. The target compound serves as the penultimate intermediate after Cbz hydrogenolysis, delivering the free amine directly coupled to the quinolinone-piperidine fragment. Procuring this specific intermediate eliminates the need for in-house chiral resolution and avoids the (S)-impurity that must be controlled below ICH Q3A thresholds [2].

Analytical Reference Standard for Zavegepant Impurity Profiling in QC and Regulatory Filing

Quality control laboratories and contract research organizations supporting ANDA filings for Zavegepant hydrochloride use this compound as Zavegepant Impurity 16, a characterized reference standard with a detailed Certificate of Analysis [3]. It enables the development and validation of HPLC/LC-MS methods for impurity quantitation, supports forced degradation studies to establish degradation pathways, and serves as a system suitability standard in QC batch release testing [4].

Process Chemistry Research: Cbz Deprotection Step Optimization for Indazole-Containing Amino Esters

Medicinal chemistry and process R&D groups investigating CGRP antagonists or related indazole-based therapeutics can employ this compound to study hydrogenolytic Cbz removal kinetics and selectivity [5]. The 7-methylindazole ring serves as a model substrate for optimizing catalyst loading (Pd/C), hydrogen pressure, and solvent selection to maximize yield while minimizing indazole ring hydrogenation or ester reduction side products [6].

Chiral Indazole Building Block for Academic Drug Discovery Programs

Academic laboratories exploring structure-activity relationships of indazole-containing peptidomimetics can utilize this compound as a starting material for library synthesis [7]. The orthogonal protecting groups (Cbz on amine, methyl ester on carboxyl) allow selective deprotection and functionalization, enabling divergent synthesis of analogs with varied C- and N-terminal groups while maintaining the chiral integrity of the α-carbon center .

Quote Request

Request a Quote for (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-5-YL)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.